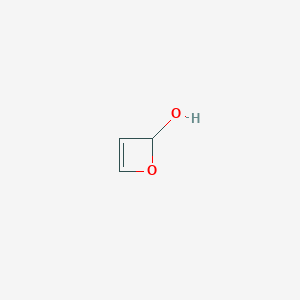
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a formyl group, a chloro group, and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The formyl, chloro, and ethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Applications De Recherche Scientifique
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The chloro and ethyl groups can enhance the compound’s binding affinity to receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Formylphenyl 1-ethyl-1H-pyrazole-3-carboxylate
- 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The combination of the formyl, chloro, and ethyl groups in the pyrazole ring enhances its versatility in various chemical and biological applications .
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
(3-formylphenyl) 4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-16-7-11(14)12(15-16)13(18)19-10-5-3-4-9(6-10)8-17/h3-8H,2H2,1H3 |
Clé InChI |
LBRZHDOUVKACDO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
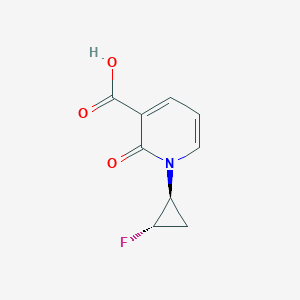
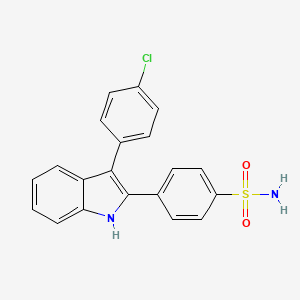
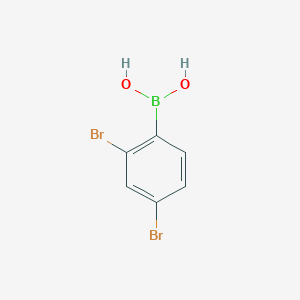
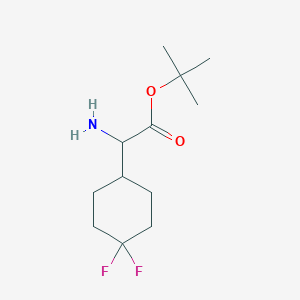

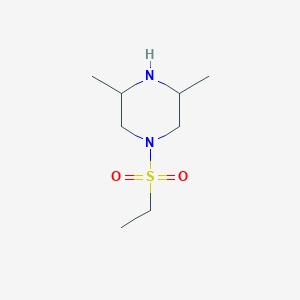

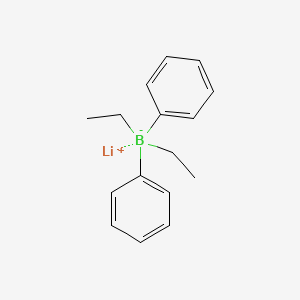

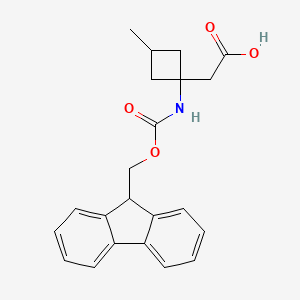
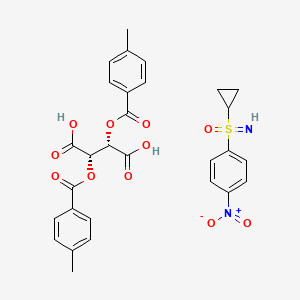
![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
